molecular formula C19H19NO3 B3189753 3-(5-Formylindolin-1-yl)propyl benzoate CAS No. 350797-52-3

3-(5-Formylindolin-1-yl)propyl benzoate

Cat. No.: B3189753
CAS No.: 350797-52-3
M. Wt: 309.4 g/mol
InChI Key: ZPHWAEQEFHGYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Formylindolin-1-yl)propyl benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of a formyl group at the 5-position of the indole ring and a benzoate ester linked through a propyl chain makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylindolin-1-yl)propyl benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylindolin-1-yl)propyl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(5-Carboxyindolin-1-yl)propyl benzoate.

    Reduction: 3-(5-Hydroxymethylindolin-1-yl)propyl benzoate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formylindolin-1-yl)propyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Formylindolin-1-yl)propyl benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole core and formyl group. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Formylindole: A simpler analog with only the formyl group attached to the indole ring.

Uniqueness

3-(5-Formylindolin-1-yl)propyl benzoate is unique due to the combination of the formyl group, indole core, and benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-formyl-2,3-dihydroindol-1-yl)propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-14-15-7-8-18-17(13-15)9-11-20(18)10-4-12-23-19(22)16-5-2-1-3-6-16/h1-3,5-8,13-14H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHWAEQEFHGYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=O)CCCOC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693818
Record name 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350797-52-3
Record name 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Formylindolin-1-yl)propyl benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(5-Formylindolin-1-yl)propyl benzoate
Reactant of Route 3
3-(5-Formylindolin-1-yl)propyl benzoate
Reactant of Route 4
Reactant of Route 4
3-(5-Formylindolin-1-yl)propyl benzoate
Reactant of Route 5
Reactant of Route 5
3-(5-Formylindolin-1-yl)propyl benzoate
Reactant of Route 6
Reactant of Route 6
3-(5-Formylindolin-1-yl)propyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.